(S)-Aziridine-2-carboxylic acid
Overview
Description
(S)-Aziridine-2-carboxylic acid is a chiral aziridine derivative with a carboxylic acid functional group. This compound is of significant interest in organic chemistry due to its unique three-membered ring structure, which imparts high strain and reactivity. The (S)-enantiomer is particularly notable for its applications in asymmetric synthesis and as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Aziridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of serine derivatives. For instance, the reaction of serine with a suitable dehydrating agent can lead to the formation of the aziridine ring. Another method involves the use of aziridination reactions, where an appropriate precursor undergoes cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yield synthetic routes that can be scaled up efficiently. These methods often employ catalytic processes to ensure the enantioselectivity and purity of the final product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Aziridine-2-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted aziridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Aziridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-Aziridine-2-carboxylic acid involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can further participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler aziridine without the carboxylic acid group, used in various synthetic applications.
Proline: A naturally occurring amino acid with a similar cyclic structure but with a five-membered ring.
Indoline-2-carboxylic acid: Another cyclic amino acid derivative with different ring size and properties.
Uniqueness
(S)-Aziridine-2-carboxylic acid is unique due to its combination of a highly strained three-membered ring and a carboxylic acid functional group. This combination imparts high reactivity and versatility, making it a valuable compound in asymmetric synthesis and as a chiral building block in the synthesis of complex molecules.
Properties
IUPAC Name |
(2S)-aziridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBOXYJYPVLQJ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305127 | |
Record name | (2S)-2-Aziridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-77-6 | |
Record name | (2S)-2-Aziridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Aziridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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